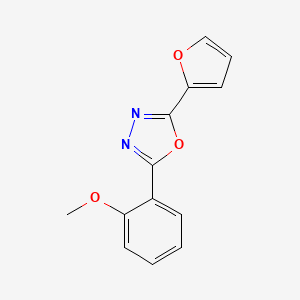

![molecular formula C19H19N3O4 B5509793 (3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

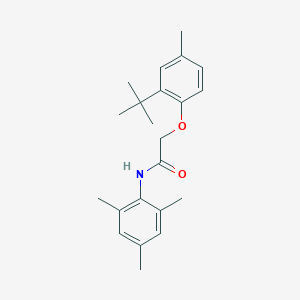

(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a class of fused heterocyclic compounds, which are of interest due to their complex structures and potential biological activities. Fused heterocycles, such as pyrano[2,3-c]pyrroles and pyrazolo[3,4-d]pyridines, are notable for their diverse chemical properties and roles in pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions, intramolecular cyclizations, and the use of various catalysts to facilitate the formation of the complex heterocyclic frameworks. For example, the synthesis of substituted tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition represents a methodological approach relevant to the compound (Winters, Teleha, & Sui, 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as pyrano[2,3-c]pyrroles, often reveals non-planar ring systems and complex stereochemistry. The structure and conformations are typically confirmed through spectral data, including IR and NMR spectroscopy, highlighting the intricate nature of these molecules (He, 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include cycloadditions, Michael additions, and other transformations that introduce or modify functional groups within the heterocyclic framework. These reactions are crucial for further derivatization and exploration of chemical space (Gao et al., 2016).

Aplicaciones Científicas De Investigación

Synthetic Pathways and Antibacterial Activity : Research has explored the synthesis and antibacterial activity of novel tetracyclic pyridone carboxylic acids, which show promise in inhibiting DNA gyrase from Escherichia coli and exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria, except for Pseudomonas aeruginosa. These compounds have been found to have a significant impact on bacterial growth, suggesting potential applications in developing new antibiotics or studying bacterial resistance mechanisms (Jinbo et al., 1993).

Chemical Synthesis and Molecular Structure : Another area of research focuses on the synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives, highlighting innovative synthetic approaches to generate fused heterocyclic compounds. Such studies are crucial for understanding the chemical properties and reactivity of complex molecules, potentially leading to the discovery of novel materials or therapeutic agents (Vydzhak & Panchishin, 2008).

Experimental and Quantum-Chemical Calculations : The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through experimental and quantum-chemical calculations demonstrates the importance of computational chemistry in predicting and rationalizing the outcomes of chemical reactions. Such research can aid in the design of new compounds with desired properties and functions, including pharmacologicalagents, catalysts, or materials (Yıldırım, Kandemirli, & Akçamur, 2005).

Development of Anticancer Agents : The study of organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents showcases the intersection of organic chemistry and pharmacology. By synthesizing and evaluating the cytotoxicity and cell cycle effects of these compounds, researchers can identify new pathways for cancer treatment and understand the molecular basis of drug interactions with cancer cells (Stepanenko et al., 2011).

Retinoic Acid Receptor Antagonism : Investigating the synthesis and structure-activity relationships of heterocyclic ring-containing benzoic acid derivatives as retinoic acid receptor antagonists provides insights into the molecular mechanisms of action of potential therapeutics. Such research is valuable for the development of drugs targeting retinoic acid receptors, which play crucial roles in cell differentiation and proliferation (Yoshimura et al., 1995).

Propiedades

IUPAC Name |

(3aR,9bR)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17(16-12-5-3-6-14(12)20-21-16)22-8-13-11-4-1-2-7-15(11)26-10-19(13,9-22)18(24)25/h1-2,4,7,13H,3,5-6,8-10H2,(H,20,21)(H,24,25)/t13-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIICHKOKOPREZ-BFUOFWGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)N3CC4C5=CC=CC=C5OCC4(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)